1-(3-Chlorophenyl)cyclohexan-1-amine
Overview
Description
1-(3-Chloro-phenyl)cyclohexanamine is a derivative of cyclohexylamine . Cyclohexylamine is an organic compound belonging to the aliphatic amine class. It is a colorless liquid, although, like many amines, samples are often colored due to contaminants . It has a fishy odor and is miscible with water .
Synthesis Analysis
Cyclohexylamine, the base compound of 1-(3-Chloro-phenyl)cyclohexanamine, is produced by two routes. The main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol .Molecular Structure Analysis
The molecular formula of 1-(3-Chloro-phenyl)cyclohexanamine is C12H16ClN. The molecular weight is 209.71 g/mol. The structure of cyclohexylamine, a related compound, can be viewed using Java or Javascript .Chemical Reactions Analysis
Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds. It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization . It is a building block for pharmaceuticals (e.g., mucolytics, analgesics, and bronchodilators) .Physical and Chemical Properties Analysis
Cyclohexylamine, a related compound, has a clear to yellowish liquid appearance, a strong, fishy, amine odor, and a density of 0.8647 g/cm^3 . It has a melting point of -17.7 °C and a boiling point of 134.5 °C . It is miscible with water and very soluble in ethanol .Safety and Hazards
Cyclohexylamine is listed as an extremely hazardous substance as defined by Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act . The National Institute for Occupational Safety and Health has suggested workers not be exposed to a recommended exposure limit of over 10 ppm (40 mg/m^3) over an eight-hour workshift .
Future Directions
Cyclohexylamine is used as a corrosion inhibitor as well as a chemical intermediate in a very wide range of industrial fields . It is produced from cyclamate by . The future directions of 1-(3-Chloro-phenyl)cyclohexanamine could involve its use in similar applications, but specific future directions for this compound are not mentioned in the search results.
Properties
IUPAC Name |
1-(3-chlorophenyl)cyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAOSMXRCCWTIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299507 | |
Record name | 1-(3-Chlorophenyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959140-90-0 | |
Record name | 1-(3-Chlorophenyl)cyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959140-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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